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molecular formula C10H13N3 B1308242 3-(1H-benzimidazol-1-yl)propan-1-amine CAS No. 73866-15-6

3-(1H-benzimidazol-1-yl)propan-1-amine

Cat. No. B1308242
M. Wt: 175.23 g/mol
InChI Key: ZPIGBNBDPBKNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Prepare a suspension of sodium hydride (812 mg, 20 mmol) in tetrahydrofuran (50 mL). Add benzimidazole (2 g, 16.9 mmol) under nitrogen. Reflux the mixture for 1 hour. At the same time, add 3-bromopropylamine hydrobromide (3.7 g, 16.9 mmol) to a suspension of sodium hydride (676 mg, 16.9 mmol) under nitrogen and reflux the mixture for 1 hour. Combine the two mixtures and reflux for 2 hours. Filter the reaction mixture, concentrate the filtrate to an oil, basify with sodium hydroxide and extract with ethyl acetate (3×50 mL). Concentrate the combined organic layers to an oil. Perform chromatography (silica gel, 9:1 methylene chloride/MeOH) to afford the title compound (780 mg) MS: m/e=176 (MH+)
Quantity
812 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
3-bromopropylamine hydrobromide
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
676 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.Br.Br[CH2:14][CH2:15][CH2:16][NH2:17]>O1CCCC1>[N:3]1([CH2:14][CH2:15][CH2:16][NH2:17])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
812 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Step Three
Name
3-bromopropylamine hydrobromide
Quantity
3.7 g
Type
reactant
Smiles
Br.BrCCCN
Step Four
Name
Quantity
676 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare
TEMPERATURE
Type
TEMPERATURE
Details
Reflux the mixture for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to an oil
EXTRACTION
Type
EXTRACTION
Details
basify with sodium hydroxide and extract with ethyl acetate (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organic layers to an oil

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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